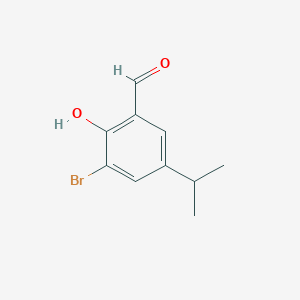

3-Bromo-2-hydroxy-5-isopropylbenzaldehyde

Description

Significance of Salicylaldehyde (B1680747) Derivatives in Contemporary Chemical Synthesis

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a key aromatic aldehyde with the formula C₇H₆O₂. scienceinfo.com Its derivatives, which are substituted salicylaldehydes, are of paramount importance in modern chemical synthesis. beilstein-journals.org These compounds serve as versatile building blocks for the construction of more complex molecules, particularly heterocyclic compounds and coordination complexes. scienceinfo.comhkasme.org

One of the most notable applications of salicylaldehyde derivatives is in the synthesis of Schiff bases. nih.gov These are formed through the condensation reaction between a salicylaldehyde derivative and a primary amine. The resulting salicylaldehyde-based Schiff base ligands are capable of forming stable complexes with a variety of metal ions. nih.gov These metal complexes have found applications in catalysis, materials science, and as biologically active agents.

Furthermore, salicylaldehyde and its derivatives are crucial precursors in the synthesis of coumarins, a class of compounds with diverse pharmacological properties. hkasme.orgwikipedia.org The reaction of salicylaldehyde derivatives with various reagents can lead to the formation of flavans and flavones, which are chromane (B1220400) derivatives. beilstein-journals.orgnih.gov The chromane skeleton is a core structure in many medicinally important compounds. beilstein-journals.org The synthetic utility of salicylaldehyde derivatives is also evident in their use to produce 2-iminochromene derivatives through reactions with malononitrile. scienceinfo.comnih.gov

Overview of Halogenated and Alkyl-Substituted Aromatic Aldehydes in Research

Halogenated and alkyl-substituted aromatic aldehydes are subclasses of substituted benzaldehydes that are extensively studied in chemical research. The introduction of halogen atoms or alkyl groups onto the aromatic ring of a benzaldehyde (B42025) molecule can dramatically alter its electronic and steric properties, thereby influencing its reactivity and potential applications.

Halogenated aromatic aldehydes are valuable synthetic intermediates. The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. asm.org This makes them essential for building complex molecular architectures. For instance, the transformation of halogenated aromatic aldehydes can lead to the formation of corresponding carboxylic acids or be reduced to hydroxymethyl groups. asm.orgnih.gov Research has also explored the chlorination and bromination of aromatic aldehydes to produce di- and trichloromethylated aromatics. researchgate.net

Alkyl-substituted aromatic aldehydes are also significant in organic synthesis. The alkyl groups, being electron-donating, can activate the aromatic ring towards electrophilic substitution. The steric bulk of the alkyl group can also influence the regioselectivity of reactions. Tandem reaction schemes have been investigated for the synthesis of benzaldehyde derivatives with additional functional groups at the ortho position. liberty.edu Furthermore, methods have been developed for the synthesis of poly-substituted aromatic aldehydes from saturated precursors, which are useful in preparing bioactive materials. nih.gov

Rationale for the Academic Investigation of 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde

The academic investigation of this compound is driven by the unique combination of functional groups present in its structure and their potential for novel chemical transformations and applications. This compound is a derivative of salicylaldehyde, featuring a bromine atom at the 3-position and an isopropyl group at the 5-position of the benzene (B151609) ring.

The presence of the hydroxyl group at the 2-position, ortho to the aldehyde, allows for the formation of intramolecular hydrogen bonding, which influences its physical and chemical properties. nih.gov This structural feature is characteristic of salicylaldehydes and is crucial for its reactivity, particularly in the formation of Schiff bases and other condensation products. nih.gov

The bromine atom at the 3-position introduces a site for further functionalization. As a halogen, it can be utilized in various cross-coupling reactions to introduce new substituents, thereby providing a pathway to a diverse range of derivatives. asm.org The electronic effect of the bromine atom, being electron-withdrawing, also modulates the reactivity of the aromatic ring and the aldehyde group.

The isopropyl group at the 5-position, an alkyl substituent, provides steric bulk and is electron-donating. This can influence the regioselectivity of subsequent reactions and modify the solubility and electronic properties of the molecule and its derivatives. The combination of these three substituents—hydroxyl, bromo, and isopropyl—on a benzaldehyde framework creates a unique chemical entity with the potential for the synthesis of novel ligands, metal complexes, and biologically active compounds, making it a subject of significant academic interest.

Chemical Profile of this compound

The compound this compound is a substituted aromatic aldehyde with a distinct molecular structure that dictates its chemical and physical properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromo-2-hydroxy-5-propan-2-ylbenzaldehyde | nih.gov |

| Molecular Formula | C₁₀H₁₁BrO₂ | nih.gov |

| Molecular Weight | 243.10 g/mol | nih.gov |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)Br)O)C=O | nih.gov |

| InChI Key | NBHHPBDOLKQEJP-UHFFFAOYSA-N | nih.gov |

| CAS Number | 886504-31-0 | nih.gov |

| XLogP3 | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 241.99424 Da | nih.gov |

| Monoisotopic Mass | 241.99424 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-bromo-2-hydroxy-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)7-3-8(5-12)10(13)9(11)4-7/h3-6,13H,1-2H3 |

InChI Key |

NBHHPBDOLKQEJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Hydroxy 5 Isopropylbenzaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde, reveals two primary disconnection points, leading to two main synthetic strategies.

Strategy A: Direct Bromination

This approach involves the direct bromination of a suitable precursor that already contains the hydroxyl, isopropyl, and aldehyde functionalities. The key precursor for this route is 2-hydroxy-5-isopropylbenzaldehyde (B1598829) (also known as 5-isopropylsalicylaldehyde). The challenge in this strategy lies in achieving the desired regioselectivity, placing the bromine atom specifically at the C-3 position, ortho to the hydroxyl group and meta to the aldehyde.

Strategy B: Formylation

Alternatively, the aldehyde group can be introduced in the final step. This strategy starts with a pre-brominated phenol (B47542). The key precursor for this route is 2-Bromo-4-isopropylphenol . The formylation would then need to be directed to the position ortho to the hydroxyl group to yield the final product.

The selection of either 2-hydroxy-5-isopropylbenzaldehyde or 2-Bromo-4-isopropylphenol as the immediate precursor dictates the subsequent chemical transformations required to arrive at the target compound.

Direct Synthetic Routes

Direct synthetic routes offer the most straightforward methods to obtain this compound, typically in a single step from an advanced precursor.

This approach focuses on the direct bromination of 2-hydroxy-5-isopropylbenzaldehyde. The hydroxyl group is a strong activating group and an ortho-, para-director, while the aldehyde group is a deactivating meta-director. The isopropyl group is a weak activating ortho-, para-director. The position targeted for bromination (C-3) is ortho to the strongly activating hydroxyl group and meta to the deactivating aldehyde group, which favors the desired substitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds under mild conditions. google.com It serves as a source of electrophilic bromine, particularly when used with an acid catalyst or in a polar solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of the salicylaldehyde (B1680747) attacks the electrophilic bromine.

Other brominating agents such as elemental bromine (Br₂) or dibromohalantin can also be employed. google.com The choice of brominating agent can influence the reactivity and the side-product profile.

Table 1: Comparison of Brominating Agents for Aromatic Systems

| Brominating Agent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or polar solvent (e.g., DMF, Acetonitrile) | Mild conditions, easier to handle than Br₂ | May require a catalyst for less reactive substrates |

| Bromine (Br₂) | In acetic acid or other organic solvents | Highly reactive | Corrosive, can lead to over-bromination if not controlled |

| Tetrabutylammonium tribromide (TBATB) | Organic solvent (e.g., CH₂Cl₂) | Safer and easier to handle solid, mild bromination | Higher molecular weight, potentially lower atom economy |

The success of the regioselective bromination hinges on the careful optimization of reaction conditions.

Temperature: Electrophilic brominations are often conducted at room temperature or below to control the reaction rate and minimize the formation of undesired byproducts, such as di-brominated species.

Solvent: The choice of solvent can significantly impact the reaction's outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction with NBS. google.com Acetic acid is a common solvent for reactions involving elemental bromine, as it can help to moderate the reactivity. google.com

Catalytic Systems: For less reactive substrates or when using milder brominating agents like NBS, an acid catalyst such as sulfuric acid or a Lewis acid may be necessary to enhance the electrophilicity of the bromine. However, for highly activated systems like salicylaldehydes, a catalyst may not be required.

This synthetic route introduces the aldehyde group onto a pre-existing bromo-isopropylphenol scaffold. The key precursor is 2-Bromo-4-isopropylphenol. The challenge is to achieve regioselective formylation at the C-6 position (which becomes the C-1 position of the benzaldehyde).

A highly effective method for the ortho-formylation of phenols involves the use of magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde as the formylating agent. orgsyn.orgnih.gov This method is known for its high regioselectivity, exclusively targeting the position ortho to the hydroxyl group. orgsyn.org In the case of 2-Bromo-4-isopropylphenol, the position ortho to the hydroxyl and para to the isopropyl group is sterically unhindered, making it the favored site for formylation.

Table 2: Typical Reaction Conditions for Ortho-Formylation of a Phenol

| Reagent | Role | Typical Molar Ratio (to Phenol) |

|---|---|---|

| Magnesium Dichloride (MgCl₂) | Lewis acid, chelating agent | 2.0 |

| Triethylamine (Et₃N) | Base | 2.0 |

| Paraformaldehyde | Formylating agent | 3.0 |

| Tetrahydrofuran (THF) | Solvent | - |

The reaction is typically heated to ensure the depolymerization of paraformaldehyde and to drive the reaction to completion. orgsyn.org

Regioselective Bromination Strategies for Isopropylated Salicylaldehydes

Multi-Step Synthetic Sequences from Simpler Aromatic Precursors

A plausible multi-step synthesis could be:

Isomerization: 2-isopropylphenol (B134262) can be isomerized to 4-isopropylphenol (B134273). This process is often acid-catalyzed and aims to achieve a thermodynamic equilibrium between the ortho and para isomers. google.com

Bromination: The resulting 4-isopropylphenol can then be regioselectively brominated at the position ortho to the hydroxyl group to yield 2-Bromo-4-isopropylphenol . This is a direct electrophilic aromatic substitution.

Formylation: Finally, the 2-Bromo-4-isopropylphenol undergoes ortho-formylation as described in section 2.2.2 to produce the target molecule, This compound . orgsyn.org

This multi-step pathway provides a logical route to the target compound from a common starting material, with each step being a well-established chemical transformation.

Construction of the Isopropyl and Hydroxyl Moieties

The foundational structure for the synthesis is the 4-isopropylphenol backbone. The presence of the hydroxyl group and the isopropyl group on the benzene (B151609) ring is a prerequisite for the subsequent functionalization steps. 4-Isopropylphenol itself is typically produced industrially via the alkylation of phenol with propylene. This Friedel-Crafts alkylation reaction is catalyzed by an acid catalyst. While various isomers can be formed, the para-substituted product is a major component and can be isolated. For the purpose of synthesizing this compound, 4-isopropylphenol serves as the key starting material, providing the essential isopropyl and hydroxyl groups in the correct para-relationship.

Controlled Introduction of the Bromine Atom

The introduction of a bromine atom onto the aromatic ring can be achieved at different stages of the synthesis. One plausible route involves the bromination of 2-hydroxy-5-isopropylbenzaldehyde. The hydroxyl and aldehyde groups are ortho, para-directing and ortho-directing respectively. The hydroxyl group is a strong activating group, while the aldehyde is a deactivating group. The position ortho to the powerful hydroxyl group and meta to the aldehyde group (the 3-position) is sterically and electronically favored for electrophilic substitution.

A common and relatively safe brominating agent for this purpose is N-bromosuccinimide (NBS). wordpress.com Compared to liquid bromine, NBS is a solid and easier to handle, reducing hazards associated with fuming and corrosivity. wordpress.com The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions.

An alternative strategy involves the initial bromination of 4-isopropylphenol to yield 2-bromo-4-isopropylphenol. The strong activating nature of the hydroxyl group directs the incoming electrophile (bromine) to the ortho position. This intermediate would then be subjected to a formylation reaction.

Table 1: Comparison of Bromination Reagents This table is interactive. You can sort and filter the data.

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Bromine | Br₂ | Liquid | Highly reactive | Corrosive, fuming, can lead to over-bromination |

Formation of the Aldehyde Functionality

The introduction of the aldehyde group (formylation) is a critical step in the synthesis. When starting with 4-isopropylphenol, the formyl group needs to be introduced at the ortho position to the hydroxyl group. Several named reactions can achieve this transformation.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orggeeksforgeeks.orgbyjus.com This reaction typically involves treating the phenol with chloroform (B151607) (CHCl₃) in a basic solution, such as aqueous sodium hydroxide (B78521). byjus.comjk-sci.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgbyjus.com While effective, this method can sometimes result in low yields and the formation of byproducts.

The Duff reaction provides another route for ortho-formylation. wikipedia.org This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often with glycerol (B35011) or trifluoroacetic acid as the solvent. wikipedia.orgsemanticscholar.org The reaction generally gives good ortho-selectivity for phenols with electron-donating groups. researchgate.net

A more modern and often higher-yielding method involves the use of magnesium dichloride and paraformaldehyde . mdma.chorgsyn.orgorgsyn.org In this procedure, the phenol is treated with anhydrous magnesium dichloride, a base like triethylamine, and paraformaldehyde in a suitable solvent such as acetonitrile or tetrahydrofuran. mdma.chorgsyn.org This method is known for its high regioselectivity for ortho-formylation and generally good yields. orgsyn.org

If the synthetic route proceeds via the brominated intermediate, 2-bromo-4-isopropylphenol, the same formylation methods can be applied to introduce the aldehyde group at the position ortho to the hydroxyl group.

Table 2: Common Ortho-Formylation Reactions of Phenols This table is interactive. You can sort and filter the data.

| Reaction Name | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic system, heating | Well-established method | Can have low yields, uses hazardous chloroform |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Heating | Good ortho-selectivity | Yields can be variable |

Explorations of Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry to identify more sustainable practices. The twelve principles of green chemistry provide a framework for this assessment. epa.gov

For the alkylation step (formation of the isopropyl moiety on phenol), green approaches focus on using recyclable catalysts and minimizing waste. The use of solid acid catalysts that can be easily separated and reused is a key area of research. rsc.org

In the bromination step , a significant green improvement is the replacement of elemental bromine with N-bromosuccinimide (NBS). wordpress.com This reduces the hazards associated with handling highly corrosive and volatile bromine. wordpress.com Other green bromination methods being explored include the use of bromide-bromate mixtures in aqueous solutions, which can be a more environmentally benign alternative. chemindigest.com

For the formylation step , moving away from hazardous reagents like chloroform in the Reimer-Tiemann reaction is a primary green objective. The use of less toxic solvents and reagents is crucial. The magnesium dichloride/paraformaldehyde method can be considered a greener alternative as it avoids chlorinated solvents and harsh reagents. orgsyn.orgorgsyn.org Furthermore, solvent-free or mechanochemical approaches to the Duff reaction are being developed to reduce solvent waste and energy consumption. researchgate.net The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry, and developing catalytic formylation processes remains an active area of research. epa.gov

By considering these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Hydroxy 5 Isopropylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are expected to appear as doublets in the downfield region due to their deshielding environment. The aldehydic proton will be a singlet and significantly downfield. The protons of the isopropyl group will present as a septet for the single proton and a doublet for the six equivalent methyl protons. The phenolic hydroxyl proton is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic H | ~9.8 | Singlet | 1H |

| Aromatic H | ~7.5 | Doublet | 1H |

| Aromatic H | ~7.3 | Doublet | 1H |

| Isopropyl CH | ~3.0 | Septet | 1H |

| Isopropyl CH₃ | ~1.2 | Doublet | 6H |

| Phenolic OH | Variable, broad | Singlet | 1H |

Note: The predicted values are based on computational models and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their exact shifts influenced by the attached substituents (bromo, hydroxyl, isopropyl, and aldehyde groups). The carbons of the isopropyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | ~195 |

| Aromatic C-OH | ~155 |

| Aromatic C-Br | ~115 |

| Aromatic C-H | ~135 |

| Aromatic C-H | ~125 |

| Aromatic C-CHO | ~120 |

| Aromatic C-isopropyl | ~140 |

| Isopropyl CH | ~34 |

| Isopropyl CH₃ | ~23 |

Note: The predicted values are based on computational models and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Key correlations would be expected between the two aromatic protons, and within the isopropyl group (between the CH septet and the CH₃ doublet).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of the aromatic rings and the isopropyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected from the aldehydic proton to the adjacent aromatic carbon and the carbon of the C-CHO group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is predicted to show several characteristic absorption bands.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (isopropyl) | 2850-2970 | Medium-Strong |

| Aldehydic C=O stretch | 1650-1680 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-O stretch | 1200-1300 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Note: The predicted values are based on the typical absorption ranges for these functional groups.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its extended conjugation system involving the benzene (B151609) ring, the aldehyde, and the hydroxyl group, is expected to show absorption maxima corresponding to π to π* and n to π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) |

| π → π | ~250-280 |

| n → π | ~320-350 |

Note: The predicted values are based on typical electronic transitions for similar chromophores. The solvent used for analysis can influence the exact position of the absorption maxima.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁BrO₂), the monoisotopic mass is calculated to be approximately 241.9942 g/mol . nih.gov The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 5: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ (for ⁷⁹Br) | C₁₀H₁₁⁷⁹BrO₂ | ~241.9942 |

| [M]⁺ (for ⁸¹Br) | C₁₀H₁₁⁸¹BrO₂ | ~243.9922 |

| [M+H]⁺ (for ⁷⁹Br) | C₁₀H₁₂⁷⁹BrO₂ | ~242.9999 |

| [M+H]⁺ (for ⁸¹Br) | C₁₀H₁₂⁸¹BrO₂ | ~244.9979 |

Note: The predicted m/z values are based on the exact masses of the isotopes.

X-ray Crystallography for Solid-State Structure Determination

To date, detailed X-ray crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. However, the structural characteristics can be inferred by examining closely related analogs that have been subject to single-crystal X-ray diffraction studies. The analysis of these similar structures provides a robust framework for understanding the likely crystallographic parameters and intermolecular interactions of the title compound.

Crystal System and Space Group Analysis

While the specific crystal system and space group for this compound remain undetermined, analysis of analogous compounds such as 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) reveals an orthorhombic crystal system with a Pbca space group. nih.govresearchgate.net Another related compound, 3,5-dibromo-2-hydroxybenzaldehyde, crystallizes in the monoclinic system with a P2/c space group. researchgate.net This suggests that this compound is likely to adopt a crystal system of lower symmetry, such as monoclinic or orthorhombic. The presence of the bulky isopropyl group, as compared to a tert-butyl or bromo substituent, will influence the molecular packing and thus determine the final crystal system and space group.

Unit Cell Parameters and Molecular Conformation

The precise unit cell dimensions for this compound are not available. However, for the related 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, the reported unit cell parameters are a = 9.9727(19) Å, b = 12.174(2) Å, and c = 18.558(3) Å, with a volume of 2253.0(7) ų. nih.govresearchgate.net It is anticipated that the unit cell parameters of this compound would be of a similar magnitude, with slight variations attributable to the differences in size and conformation of the isopropyl group versus the tert-butyl group.

The molecular conformation of these types of substituted salicylaldehydes is typically planar, with the aldehyde and hydroxyl groups lying in the plane of the benzene ring. nih.govresearchgate.net This planarity is a key feature that facilitates the formation of specific intermolecular interactions within the crystal lattice.

Interactive Data Table of a Structurally Related Compound: 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9727 (19) |

| b (Å) | 12.174 (2) |

| c (Å) | 18.558 (3) |

| **Volume (ų) ** | 2253.0 (7) |

| Z | 8 |

| Data sourced from references nih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of substituted salicylaldehydes is governed by a combination of intermolecular forces. While specific data for this compound is unavailable, the analysis of related structures provides insight into the expected interactions. For instance, in the crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde, molecules are linked by intermolecular O—H···O hydrogen bonds and Br···Br interactions, forming layered structures. researchgate.net Additionally, weak π–π stacking interactions, with centroid-to-centroid distances between adjacent aromatic rings of approximately 3.7 to 4.0 Å, contribute to the stability of the crystal lattice. researchgate.net Given the structural similarities, it is plausible that the crystal packing of this compound would also be influenced by a combination of hydrogen bonding, halogen interactions, and π–π stacking, with the isopropyl group playing a role in dictating the specific packing arrangement.

Theoretical and Computational Investigations of 3 Bromo 2 Hydroxy 5 Isopropylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. For molecules like 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), serve as the foundation for a comprehensive theoretical analysis.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial for determining the most stable three-dimensional structure of a molecule. For aromatic compounds like substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the substituent groups (aldehyde, hydroxyl, bromo, and isopropyl) are key factors.

In related salicylaldehyde (B1680747) derivatives, studies have shown that the molecular structure is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde group's oxygen. This interaction creates a stable six-membered ring system. For instance, in the crystal structure of 3-bromo-2-hydroxybenzaldehyde, the molecule is nearly planar, a feature stabilized by this O—H⋯O hydrogen bond. Similarly, in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185), the substituted aldehyde and hydroxy groups are essentially coplanar with the benzene ring, which is also stabilized by an intramolecular hydrogen bond. Conformational analysis, which involves mapping the potential energy surface as a function of dihedral angles, helps identify the most stable conformers. For this compound, it is expected that the most stable conformation would also feature this intramolecular hydrogen bond, leading to a largely planar arrangement of the core structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and shape of these orbitals are critical for understanding the electronic behavior of a molecule.

In theoretical studies of a similar molecule, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to determine the energies of these frontier orbitals. The HOMO is typically distributed over the electron-rich regions of the molecule, particularly the benzene ring and the oxygen atoms, while the LUMO is often localized on the electron-deficient sites, such as the carbonyl group of the aldehyde. Analyzing the distribution of these orbitals provides insight into the reactive sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (E_gap). This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

For the related compound 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap was calculated using the B3LYP/6–311++G(d,p) method. The determination of this value is essential for predicting the electronic transport properties and the energy of electronic absorptions in the UV-Visible spectrum.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for an Analogous Compound Data shown for 5-Bromo-2-Hydroxybenzaldehyde as an example.

| Parameter | Energy (eV) |

| E_HOMO | -8.24 |

| E_LUMO | -1.14 |

| Energy Gap (E_gap) | 7.10 |

This interactive table provides example data for a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, to illustrate the concept.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis helps in understanding the electrostatic potential and identifying the electrophilic and nucleophilic centers. The distribution of atomic charges is fundamental to a molecule's reactivity, dipole moment, and other electronic properties.

In computational studies of related compounds, Mulliken charge analysis typically shows that the oxygen atoms of the hydroxyl and carbonyl groups carry significant negative charges due to their high electronegativity. The carbonyl carbon atom, conversely, exhibits a positive charge, making it a site for nucleophilic attack. The hydrogen atom of the hydroxyl group is also positively charged. Understanding this charge distribution is crucial for predicting how this compound would interact with other molecules and its potential role in chemical reactions.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. researchgate.net These simulations provide valuable data for interpreting experimental spectra and understanding the vibrational and electronic transitions within the molecule.

Simulated NMR, IR, and UV-Vis Spectra:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would involve optimizing the molecular geometry and then employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted shifts would help in the assignment of signals in experimentally obtained spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. researchgate.net These calculations help in assigning the various vibrational modes, such as the stretching and bending of the O-H, C=O, C-Br, and C-H bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis). researchgate.net This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π*, which are characteristic of the chromophores within the molecule.

Illustrative Data for Spectroscopic Predictions (based on related compounds):

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Substituted Salicylaldehydes |

| ¹H NMR | Chemical Shift (δ, ppm) | Aldehydic proton: ~9.5-10.5 ppm; Hydroxyl proton: ~10.0-12.0 ppm; Aromatic protons: ~6.5-8.0 ppm |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbon: ~190-200 ppm; Carbon attached to OH: ~155-165 ppm; Aromatic carbons: ~110-140 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3200-3400 cm⁻¹; C=O stretch: ~1650-1700 cm⁻¹; C=C aromatic stretch: ~1400-1600 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (nm) | ~250-280 nm and ~320-360 nm |

Note: The values in this table are illustrative and based on general knowledge and data from related compounds. Specific calculations for this compound would be required for precise predictions.

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger energy gap between the HOMO and LUMO indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential and chemical hardness. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Illustrative Global Reactivity Descriptors (based on related compounds):

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Note: The actual values for this compound would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de

The MEP map is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. nih.gov For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen of the hydroxyl group would likely exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. While no specific QSPR studies on this compound are documented, such an analysis could be undertaken.

A QSPR model for a series of related salicylaldehyde derivatives could, for instance, correlate their computed molecular descriptors (such as molecular weight, logP, polar surface area, and quantum chemical descriptors) with an experimentally determined property like boiling point, solubility, or even biological activity. The development of a statistically robust QSPR model would enable the prediction of the properties of new, unsynthesized compounds within the same chemical class.

Computational Analysis of Tautomerism

Derivatives of salicylaldehydes, particularly Schiff bases formed from them, can exhibit tautomerism, most commonly phenol-imine and keto-amine tautomerism. nih.govacs.org This involves the intramolecular transfer of a proton, often from the hydroxyl group to the imine nitrogen. acs.org

For derivatives of this compound, such as its Schiff bases, computational methods could be employed to study the relative stabilities of the different tautomeric forms. By calculating the energies of the optimized geometries of each tautomer, it is possible to predict the predominant form in different environments (e.g., in the gas phase or in various solvents). The energy barrier for the proton transfer process can also be calculated, providing insights into the kinetics of the tautomeric equilibrium. These studies are crucial as the different tautomers may exhibit distinct chemical and photophysical properties. nih.gov

Chemical Reactivity and Synthetic Transformations of 3 Bromo 2 Hydroxy 5 Isopropylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 3-bromo-2-hydroxy-5-isopropylbenzaldehyde is a versatile functional handle for a variety of chemical transformations, including condensation reactions, oxidations, reductions, and nucleophilic additions.

The aldehyde functionality readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones. These reactions are typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be catalyzed by a small amount of acid.

For instance, the reaction of substituted salicylaldehydes with hydrazides has been well-documented. In a related example, 3,5-dibromo-2-hydroxybenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield the corresponding hydrazone, 3-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, as a methanol solvate. nih.govresearchgate.netnih.gov Similarly, reaction with 2-methoxybenzohydrazide produces N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Another analog, 3-bromo-5-chloro-salicylaldehyde, also undergoes condensation with 3-bromobenzohydrazide to form N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide.

The formation of Schiff bases from substituted salicylaldehydes is also a common transformation. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity is well-established for similar molecules. For example, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (B98254) serves as a key building block for Schiff bases through condensation with primary amines like 3-fluoroaniline. nih.gov The general reaction scheme involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond.

Table 1: Examples of Condensation Reactions with Analogs of this compound

| Salicylaldehyde (B1680747) Derivative | Reagent | Product | Reference |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 3-Bromobenzohydrazide | 3-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide | nih.govresearchgate.netnih.gov |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 2-Methoxybenzohydrazide | N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | |

| 3-Bromo-5-chloro-salicylaldehyde | 3-Bromobenzohydrazide | N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide | |

| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | 3-Fluoroaniline | Schiff base of 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 3-fluoroaniline | nih.gov |

The aldehyde group of salicylaldehydes can be selectively oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. A study on the oxidation of salicylaldehyde itself using alkaline hexacyanoferrate(III) revealed a kinetic and mechanistic pathway for this conversion. sphinxsai.com Another general method involves the use of reagents like Tollens' reagent (silver nitrate (B79036) in ammonia), which is known to oxidize aldehydes to carboxylic acids. nih.gov In a palladium-catalyzed domino reaction, salicylaldehydes are oxidized to the corresponding salicylic (B10762653) acid intermediate in the presence of Ag2CO3 before undergoing further transformations. nih.gov While specific conditions for the oxidation of this compound are not detailed in the available literature, these general methods for salicylaldehyde oxidation are expected to be applicable.

The aldehyde functional group can be reduced to a primary alcohol. For salicylaldehydes, this transformation yields the corresponding salicylic alcohols. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4) in a solvent like methanol. nih.gov This method has been used for the one-pot synthesis of spiroepoxydienones from salicylaldehydes, where the initial step is the reduction of the aldehyde to the alcohol. nih.gov Another study highlights the rapid reduction of salicylaldehyde using pyridine-borane complex, a reaction that is significantly faster than for other substituted benzaldehydes. acs.org It is important to note that while these methods are generally applicable for the reduction of salicylaldehydes, the stereoselectivity of the reduction would not be a factor for producing the primary alcohol from the aldehyde, as a new stereocenter is not formed at the benzylic position.

The aldehyde carbonyl group is susceptible to nucleophilic attack. While specific studies on the nucleophilic addition to this compound are scarce, the general reactivity of salicylaldehydes suggests that they can participate in such reactions. For example, the reaction of salicylaldehyde with enolates or their equivalents can lead to the formation of chromane (B1220400) derivatives. nih.gov This type of reaction proceeds through initial nucleophilic addition to the aldehyde, followed by subsequent cyclization and dehydration steps.

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring can participate in nucleophilic substitution reactions, although these typically require specific activating conditions.

Nucleophilic aromatic substitution (SNAr) of aryl halides is generally challenging but can be facilitated by the presence of strongly electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org In the case of this compound, the hydroxyl group is an activating group, while the isopropyl group is a weak activating group, and the aldehyde is a deactivating group. The position of the bromine atom is ortho to the hydroxyl group and meta to the aldehyde group.

Studies on halophenols have shown that nucleophilic substitution can be enabled through strategies like homolysis-enabled electronic activation, where a transient radical acts as a strong electron-withdrawing group to promote the substitution. osti.gov However, direct nucleophilic displacement of the bromine in this compound under standard SNAr conditions is expected to be difficult due to the lack of strong electron-withdrawing groups in the appropriate positions. More forcing conditions or the use of transition metal catalysis would likely be necessary to achieve such transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the aromatic ring of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling , which typically employs a palladium catalyst and a base, allows for the reaction of the aryl bromide with an organoboron compound. nih.govtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov In the context of this compound, this reaction would lead to the substitution of the bromine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester. This method is instrumental in constructing biaryl frameworks, which are prevalent in many biologically active compounds and functional materials. tcichemicals.com

Similarly, the Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The application of the Sonogashira coupling to this compound would yield an arylethyne derivative, a versatile building block for the synthesis of various heterocyclic compounds and conjugated systems. researchgate.netresearchgate.net

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium catalyst, Base | Organoboron compound | Biaryl, vinylarene, etc. |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Amine base | Terminal alkyne | Arylethyne |

Formation of Organometallic Reagents (e.g., Grignard or organolithium)

The aryl bromide functionality of this compound can also be utilized to form highly reactive organometallic reagents. The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. youtube.comyoutube.com This process inserts magnesium between the carbon and bromine atoms, creating a highly nucleophilic carbon center. youtube.com

However, the presence of the acidic hydroxyl group and the electrophilic aldehyde group in this compound complicates the direct formation of a stable Grignard reagent. These functional groups would need to be protected prior to the reaction with magnesium to prevent side reactions. Once formed, the Grignard reagent of the protected derivative could then be used to react with a variety of electrophiles, followed by deprotection to unveil the desired product.

Similarly, the formation of an organolithium reagent can be achieved through a halogen-metal exchange reaction, typically using an alkyllithium reagent such as n-butyllithium. As with the Grignard reagent, prior protection of the hydroxyl and aldehyde groups is essential to prevent their reaction with the highly basic and nucleophilic organolithium species.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including etherification, esterification, and complexation with metal ions.

Etherification of the hydroxyl group can be achieved under basic conditions. For instance, reaction with an alkyl halide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would yield the corresponding ether derivative. This transformation is useful for modifying the solubility and electronic properties of the molecule.

Esterification of the phenolic hydroxyl group can be accomplished by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. This reaction converts the hydroxyl group into an ester, which can serve as a protecting group or introduce new functionalities into the molecule.

The hydroxyl group, in conjunction with the adjacent aldehyde group, forms a bidentate chelation site that can coordinate with various metal ions. This property makes this compound and its derivatives valuable precursors for the synthesis of metal complexes. nih.gov The resulting salicylaldehyde-type ligands can form stable complexes with a wide range of metals, including zinc, iron(III), and gallium(III). researchgate.netmdpi.commdpi.com These metal complexes often exhibit interesting catalytic, magnetic, or biological properties. researchgate.net For example, Schiff base complexes derived from similar salicylaldehydes have been reported with metals like titanium, zinc, and chromium. nih.gov

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics involving this compound is crucial for optimizing reaction conditions and understanding the factors that control product formation. The presence of multiple functional groups allows for the investigation of competitive reaction pathways.

For instance, in cross-coupling reactions, kinetic studies can help elucidate the rates of oxidative addition, transmetalation, and reductive elimination steps, which are fundamental to the catalytic cycle. The electronic and steric effects of the isopropyl and hydroxyl groups on the reactivity of the bromine atom can be quantitatively assessed through kinetic experiments.

Similarly, mechanistic studies of reactions involving the hydroxyl and aldehyde groups, such as Schiff base formation, can provide insights into the role of intramolecular hydrogen bonding and the influence of substituents on the reaction rate and equilibrium.

Regioselectivity and Chemoselectivity Studies in Complex Reactions

In molecules with multiple reactive sites like this compound, regioselectivity and chemoselectivity are critical considerations in synthetic planning.

Regioselectivity refers to the preference for reaction at one position over another. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (hydroxyl, isopropyl, and aldehyde groups) will determine the position of the incoming electrophile.

Chemoselectivity is the preferential reaction of one functional group over another. For instance, when using a reducing agent, it is important to selectively reduce the aldehyde group without affecting the aryl bromide. Similarly, in cross-coupling reactions, the catalyst system must be chosen to react selectively with the C-Br bond while leaving the other functional groups intact. Understanding and controlling these selectivities are key to the successful synthesis of complex target molecules derived from this compound.

Chemical Derivatives and Analogues of 3 Bromo 2 Hydroxy 5 Isopropylbenzaldehyde

Design and Synthesis of Novel Salicylaldehyde (B1680747) Derivatives Incorporating Bromine and Isopropyl Groups

The design of novel derivatives of 3-bromo-2-hydroxy-5-isopropylbenzaldehyde often focuses on reactions involving the aldehyde and hydroxyl functionalities, as these are typically the most reactive sites. The synthesis of such derivatives leverages established organic chemistry reactions, adapted for this specific substituted salicylaldehyde scaffold.

One of the most common derivatization methods is the condensation of the aldehyde group with amine-containing compounds to form Schiff bases (imines). For instance, the reaction of substituted 2-hydroxybenzaldehydes with hydrazides in a solvent like methanol (B129727) is a well-established route to produce benzohydrazide (B10538) derivatives. researchgate.netnih.govnih.gov This reaction typically proceeds by mixing equimolar quantities of the aldehyde and the hydrazide, often with gentle heating. The resulting Schiff bases can feature complex heterocyclic systems, depending on the structure of the chosen hydrazide.

Another synthetic strategy involves the modification of the aromatic ring or the functional groups through various reactions. While the starting material already contains bromine, further halogenation or demethylation followed by bromination can be used to synthesize related analogues. google.com For example, a synthetic process might involve demethylating a methoxy (B1213986) precursor using reagents like boron tribromide (BBr₃) or lithium bromide, followed by a bromination step using N-Bromosuccinimide (NBS) or elemental bromine to introduce the bromo group at a specific position. google.com The choice of solvent and reaction conditions, such as temperature and pH, is critical to control the selectivity and yield of the bromination reaction. google.com

Esterification and etherification of the phenolic hydroxyl group are also common synthetic pathways. The reaction of salicylaldehyde with alkyl halides in the presence of a base can lead to the formation of the corresponding ether. researchgate.net The choice of base, such as carbonate or hydroxide (B78521), can sometimes influence the reaction pathway, potentially leading to different products. researchgate.net

The table below summarizes some examples of synthetic routes used to create derivatives from substituted salicylaldehydes, which are applicable to this compound.

| Derivative Type | Reactants | Reaction Type | Key Features | Reference |

| Schiff Bases (Benzohydrazides) | Substituted 2-hydroxybenzaldehyde, Substituted Benzohydrazide | Condensation | Formation of a C=N bond; often a one-step synthesis in methanol. | researchgate.netnih.govnih.gov |

| Brominated Benzonitriles | Substituted Hydroxybenzonitrile | Demethylation followed by Bromination | Utilizes reagents like BBr₃ for demethylation and NBS for bromination to build complexity. | google.com |

| Salicyl Ethers | Salicylaldehyde, 1-Bromobutane (B133212) | SN2 Reaction | Base-induced reaction (e.g., with carbonate) to form an ether linkage at the hydroxyl group. | researchgate.net |

Structure-Reactivity Relationship Studies within Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a subject of significant interest. The electronic and steric effects of the bromine and isopropyl substituents, along with the positioning of the hydroxyl and aldehyde groups, play a crucial role in determining the molecule's behavior in chemical reactions.

The bromine atom, being an electron-withdrawing group, influences the acidity of the phenolic hydroxyl group and the electrophilicity of the aldehyde's carbonyl carbon. Hypervalent bromine(III) reagents, which are more electrophilic and have stronger oxidizing power than their iodine(III) counterparts, exemplify the high reactivity potential of bromine compounds. nih.gov While historically difficult to handle, chelation with neighboring groups can stabilize bromine(III) species, enhancing their utility as reagents. nih.gov This principle suggests that the ortho-hydroxyl group in this compound could potentially chelate and stabilize a higher oxidation state of the adjacent bromine, thereby modulating its reactivity. The intrinsic reactivity of such systems can often be "unlocked" in the presence of acids. nih.gov

The reactivity of the aldehyde group is also affected by the ring's substituents. For example, in the Reimer-Tiemann reaction, phenol (B47542) is converted into salicylaldehyde, highlighting the reactivity of the aromatic ring activated by the hydroxyl group. examside.com The presence of both an activating hydroxyl group and a deactivating but ortho-para directing bromo group, along with a bulky isopropyl group, creates a complex reactivity pattern on the aromatic ring.

Studies on the reaction of salicylaldehyde with different reagents have shown that the outcome can be highly dependent on the reaction conditions. For example, using a carbonate base in a reaction with 1-bromobutane leads to a simple SN2 reaction, while a hydroxide base can promote a dehydrative aldol (B89426) reaction as a competing pathway. researchgate.net This demonstrates how subtle changes can alter the structure-reactivity landscape. Furthermore, the formation of carbon-bromine bonds can be achieved using enzymes like bromoperoxidase, which proceeds via the formation of HOBr in an initial step, indicating a pathway for enzymatic modification of such structures. researchgate.net

Development of Hybrid Molecules Featuring the 3-Bromo-2-hydroxy-5-isopropylphenyl Moiety

The 3-bromo-2-hydroxy-5-isopropylphenyl moiety serves as a valuable building block for the creation of more complex "hybrid" molecules. These hybrids are synthesized by covalently linking the core salicylaldehyde structure to other chemical entities, such as heterocyclic rings or other pharmacophores, to create new compounds with potentially novel properties.

A prominent class of hybrid molecules derived from substituted salicylaldehydes are hydrazones. These are formed through the condensation reaction between the aldehyde group and a hydrazide. For example, reacting 3,5-dibromo-2-hydroxybenzaldehyde with 3-bromobenzohydrazide in methanol yields 3-Bromo-N'-(3,5-dibromo-2-hydroxy-benzylidene)benzohydrazide. nih.gov Similarly, 3,5-dichloro-2-hydroxybenzaldehyde can be reacted with 3-bromobenzohydrazide to form the corresponding dichlorinated hybrid molecule. nih.gov These reactions demonstrate the feasibility of incorporating the brominated hydroxyphenyl moiety into larger, multi-ring systems. The resulting hydrazone molecules often exhibit intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen (O-H⋯N), which contributes to their conformational stability. nih.govnih.gov

Another example of hybrid molecule development is the multicomponent condensation reaction. The reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) with 3-amino-1,2,4-triazole and acetone (B3395972) can produce a complex tetrahydro google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol derivative. researchgate.net This type of reaction allows for the rapid assembly of complex molecular architectures from simple starting materials, incorporating the essential structural features of the parent brominated salicylaldehyde. researchgate.net

A patent for the synthesis of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile describes the creation of a hybrid molecule where a brominated hydroxybenzonitrile is linked to an imidazopyridine moiety. google.com This synthesis involves multiple steps, highlighting the chemical strategies employed to fuse different pharmacophoric units. google.com

The table below presents examples of hybrid molecules synthesized from substituted salicylaldehydes.

| Hybrid Molecule Name | Starting Aldehyde | Coupling Partner | Resulting Heterocycle/Linkage | Reference |

| 3-Bromo-N'-(3,5-dibromo-2-hydroxy-benzylidene)benzohydrazide | 3,5-Dibromo-2-hydroxybenzaldehyde | 3-Bromobenzohydrazide | Hydrazone (Schiff Base) | nih.gov |

| 3-Bromo-N'-(3,5-dichloro-2-hydroxy-benzylidene)benzohydrazide | 3,5-Dichloro-2-hydroxybenzaldehyde | 3-Bromobenzohydrazide | Hydrazone (Schiff Base) | nih.gov |

| 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro google.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-ol | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 3-Amino-1,2,4-triazole, Acetone | Tetrahydrotriazolopyrimidine | researchgate.net |

| 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile | (Derived from) 3-Bromo-5-formyl-2-hydroxybenzonitrile | 2-Ethylimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | google.com |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Key Building Block in Multi-Step Organic Synthesis

3-Bromo-2-hydroxy-5-isopropylbenzaldehyde serves as a crucial starting material in multi-step synthetic sequences, enabling the construction of more complex molecular architectures. The aldehyde and hydroxyl functionalities provide convenient handles for a variety of chemical transformations.

Derivatives of salicylaldehyde (B1680747), such as 3-bromo-2-hydroxybenzaldehyde, are widely employed in the synthesis of biologically active compounds. For instance, they are used as reagents in the preparation of potential antiviral and anticancer agents, as well as chiral aromatic spiroketals. nih.gov The general reactivity of salicylaldehydes suggests that the title compound can be a valuable precursor in the synthesis of a diverse range of heterocyclic and polyfunctional compounds. The presence of the bromo substituent offers a site for cross-coupling reactions, further expanding its synthetic utility.

Flow chemistry has emerged as a powerful tool for multi-step organic synthesis, and while specific examples for this compound are not extensively documented, the related synthesis of 3-methoxybenzaldehyde (B106831) via a two-stage flow process involving lithiation and formylation of 3-bromoanisole (B1666278) highlights the potential for similar applications. umontreal.ca Such continuous flow methods are beneficial for improving reaction efficiency and safety, particularly in multi-step sequences. umontreal.casyrris.jp

Ligand Design in Coordination Chemistry

The inherent structural features of this compound make it an excellent candidate for the design of bespoke ligands for coordination chemistry. The ortho-hydroxyaldehyde moiety readily reacts with primary amines to form Schiff bases, which are a prominent class of ligands.

The electronic properties of the resulting Schiff base ligands can be fine-tuned by the nature of the amine component, while the bromo and isopropyl groups on the salicylaldehyde ring provide steric bulk and electronic modulation. These substituents influence the coordination geometry and stability of the resulting metal complexes. Salicylaldehyde and its derivatives are commonly used to form Schiff base ligands for complexing with various metals, including titanium, zinc, and chromium. nih.gov

The Schiff base ligands derived from this compound readily form stable chelates with a wide range of transition metal ions. The deprotonated phenolic oxygen and the imine nitrogen atom of the Schiff base act as coordination sites, forming a stable six-membered chelate ring with the metal center.

The synthesis of these metal complexes typically involves the reaction of the pre-formed Schiff base ligand with a suitable metal salt in an appropriate solvent. For example, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been used to synthesize complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net Similarly, gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde have been synthesized and characterized. mdpi.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), with the ligand acting as a bidentate or tridentate coordinating agent. mdpi.comijsr.net The presence of additional donor atoms in the amine precursor can lead to ligands with higher denticity and more complex coordination geometries.

Metal complexes derived from Schiff bases are known to exhibit catalytic activity in a variety of organic transformations. While specific studies on the catalytic applications of complexes derived from this compound are not extensively reported, the broader class of salicylaldehyde-based Schiff base complexes has shown promise in catalysis.

For instance, iron and ruthenium complexes of a bis(2,3-dihydroxybenzaldehyde)pyridine diimine have demonstrated catalytic activity in the oxidation of cyclohexene, cyclohexane, THF, and alcohols. researchgate.net This suggests that metal complexes incorporating ligands derived from this compound could also function as catalysts in oxidation reactions. The steric and electronic properties imparted by the isopropyl and bromo groups could influence the selectivity and efficiency of such catalytic processes. The field of organocatalysis also presents potential avenues for the application of these compounds, although this remains an area for further exploration.

Supramolecular Chemistry and Crystal Engineering Based on Derived Compounds

The Schiff base derivatives of this compound and their metal complexes are excellent candidates for studies in supramolecular chemistry and crystal engineering. The presence of various functional groups allows for the formation of a network of non-covalent interactions, such as hydrogen bonding and π-π stacking, which direct the self-assembly of molecules into well-defined supramolecular architectures.

The crystal structures of related bromo-substituted salicylaldehyde derivatives and their Schiff bases reveal the importance of intramolecular O-H···N hydrogen bonds in stabilizing the molecular conformation. nih.govresearchgate.net Intermolecular interactions, including C-H···Br, N-H···O, and O-H···O hydrogen bonds, as well as π-π stacking between aromatic rings, play a crucial role in the packing of molecules in the solid state. nih.govnih.gov For example, in the crystal structure of 3-bromo-2-hydroxybenzaldehyde, weak intermolecular C-H···Br interactions and offset face-to-face π-stacking are observed. nih.gov The ability to control these non-covalent interactions through systematic structural modifications of the parent aldehyde offers a powerful strategy for the rational design of crystalline materials with desired properties.

Exploration of Nonlinear Optical (NLO) Properties of Derived Materials

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) framework, can exhibit large second-order NLO responses. Schiff bases derived from salicylaldehydes are a class of compounds that have been investigated for their NLO properties.

The reaction of this compound with various amines can lead to the formation of Schiff bases with potential NLO activity. The intramolecular charge transfer from the electron-donating hydroxyl group to the electron-accepting imine group, facilitated by the π-conjugated system of the aromatic rings, is a key factor for NLO response. Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the hyperpolarizabilities of these molecules. scispace.comresearchgate.netwseas.com The introduction of different substituents on the aniline (B41778) ring of the Schiff base can significantly influence the NLO properties. asianpubs.org While specific experimental data for derivatives of this compound are limited, the general principles of NLO material design suggest that these compounds are promising candidates for further investigation in this field.

Conclusion and Future Research Directions

Synthesis of 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde: Current Achievements and Challenges

The synthesis of this compound is not extensively documented in publicly available literature, presenting both a challenge and an opportunity for synthetic chemists. However, established methods for the ortho-formylation of phenols provide a strong foundation for its preparation. The most probable synthetic routes would involve the introduction of a formyl group (-CHO) onto a pre-existing substituted phenol (B47542).

Two classical methods for such transformations are the Reimer-Tiemann reaction and the Duff reaction . The Reimer-Tiemann reaction utilizes chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgnrochemistry.comallen.innumberanalytics.combyjus.com The Duff reaction, on the other hand, employs hexamethylenetetramine in an acidic medium. uni.eduecu.edu

A more modern and often more efficient method involves the direct ortho-formylation of phenols using paraformaldehyde and magnesium chloride in the presence of a base like triethylamine (B128534). orgsyn.orgorgsyn.orgorgsyn.orgresearchgate.netresearchgate.net This method has been successfully applied to a wide range of substituted phenols, offering good yields and high regioselectivity for the ortho position.

A plausible and likely effective route to this compound would, therefore, be the ortho-formylation of 2-bromo-4-isopropylphenol . This precursor is a known compound. nih.gov The reaction would proceed as illustrated in the following general scheme:

Challenges in the synthesis of this compound would likely revolve around:

Regioselectivity: While many modern methods favor ortho-formylation, the presence of the bulky isopropyl group might influence the position of the incoming formyl group, potentially leading to the formation of isomeric byproducts.

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents would be crucial to maximize the yield and purity of the desired product.

Purification: Separation of the final product from unreacted starting materials and any isomeric products could present a challenge, likely requiring chromatographic techniques.

Unexplored Reactivity Pathways and Synthetic Opportunities

The reactivity of this compound is largely unexplored, offering a fertile ground for research. Based on the functional groups present, several reaction pathways can be predicted.

The aldehyde group is a versatile handle for a multitude of transformations. Condensation reactions with amines or hydrazines would lead to the formation of Schiff bases and hydrazones , respectively. chemicalbook.comacs.orgnih.govresearchgate.netsigmaaldrich.comchemicalbook.comresearchgate.netnih.govjmchemsci.com These derivatives are of significant interest due to their coordination chemistry and potential biological activities. The steric hindrance from the adjacent bromo and isopropyl groups could influence the kinetics and thermodynamics of these condensation reactions.

The phenolic hydroxyl group can participate in various reactions. It can be alkylated or acylated to produce ether and ester derivatives. Furthermore, the hydroxyl group, in concert with the aldehyde, can act as a bidentate ligand, forming stable complexes with a variety of metal ions. The electronic properties of the benzene (B151609) ring, influenced by the bromo and isopropyl groups, would affect the acidity of the phenol and the chelating ability of the resulting ligand.

The bromine atom on the aromatic ring opens up possibilities for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of new compounds with potentially interesting properties.

Future Prospects in Material Science and Advanced Organic Chemistry

The unique structural features of this compound suggest several promising applications in material science and advanced organic chemistry.

In material science , Schiff base derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers. acs.org The specific steric and electronic environment provided by the bromo and isopropyl groups could lead to materials with unique porous structures, catalytic activities, or sensing capabilities. The bromine atom could also serve as a site for post-synthetic modification of these materials.

In advanced organic chemistry , this compound could serve as a valuable building block for the synthesis of more complex molecules. For instance, it could be a precursor for the synthesis of specialized ligands for asymmetric catalysis, where the chiral environment created by the substituents could influence the stereochemical outcome of reactions. The exploration of its use in multicomponent reactions could also lead to the efficient construction of complex molecular architectures.

The development of efficient synthetic routes and a deeper understanding of the reactivity of this compound will undoubtedly pave the way for its application in these and other emerging areas of chemical science.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Bromo-2-hydroxy-5-isopropylbenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A typical route involves bromination of a pre-functionalized benzaldehyde derivative. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce the bromo group at the 3-position. The isopropyl group may be introduced via Friedel-Crafts alkylation or by coupling reactions. Optimization includes controlling temperature (0–25°C for bromination) and using catalysts like Lewis acids (e.g., AlCl₃) for regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often employed .

Q. How can impurities in this compound be removed, and what analytical methods validate purity?

- Methodology : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively removes byproducts. Purity is validated via HPLC (>95% area), melting point analysis, and ¹H/¹³C NMR spectroscopy. For example, aldehyde proton signals (~10 ppm in ¹H NMR) and carbonyl carbons (~190 ppm in ¹³C NMR) confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and aldehyde (∼1700 cm⁻¹) stretches.

- NMR : ¹H NMR identifies aromatic protons (6.5–8.0 ppm) and aldehyde protons (∼10 ppm). ¹³C NMR confirms carbonyl (∼190 ppm) and brominated carbon environments.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?